2,2-Dimethyl-1,3-dioxane-5-carboxylic acid
Overview
Description
2,2-Dimethyl-1,3-dioxane-5-carboxylic acid is a useful research compound. Its molecular formula is C7H12O4 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolysis and Wolff Rearrangement : A study by Nikolaev, Khimich, and Korobitsyna (1985) explored the photolysis of a related compound, leading to the formation of stable 2,2-dimethyl-5-oxo-1,3-dioxolane-4-carboxylic acid, which shows resistance to decarboxylation and undergoes hydrolysis to hydroxymalonic acid in the presence of trifluoroacetic acid (Nikolaev, Khimich, & Korobitsyna, 1985).
Drug Precursor Synthesis : Dotsenko et al. (2019) synthesized new 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives using a compound related to 2,2-dimethyl-1,3-dioxane-5-carboxylic acid, highlighting its potential as a drug precursor (Dotsenko et al., 2019).
Carboxylation Reactions : Ukai et al. (2006) demonstrated the catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 using esters related to this compound. This method is useful for preparing various functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).
Crystal Structure Analysis : Jia et al. (2012) studied the crystal structure of a compound closely related to this compound, revealing its chair conformation and axial inclination of the carboxyl group (Jia et al., 2012).
Synthesis of N-tert-Butyl-2,2-dimethylbutyramide Derivatives : Yavari et al. (2003) showed that 5-Isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with tert-butyl isocyanide and amines to produce N-tert-butyl-2,2-dimethylbutyramide derivatives (Yavari et al., 2003).
Investigation in Polymer Matrices : Lippert et al. (1996) studied the photoinduced decomposition of a related diazoketone in a polymer matrix, revealing its potential for high-resolution lithographic applications (Lippert, Koskelo, & Stoutland, 1996).
Knoevenagel Condensation and DPPH Radical Scavenging Activity : Kumar, Prabhu, and Bhuvanesh (2014) investigated the self-catalyzed Knoevenagel condensation and DPPH radical scavenging activity of certain derivatives, showing their potential in medicinal chemistry (Kumar, Prabhu, & Bhuvanesh, 2014).
Mechanism of Action
Target of Action
It has been suggested that it may interact with active methylene nitriles .
Mode of Action
It is known to react with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives . These derivatives are useful as drug precursors or potential ligands .
Pharmacokinetics
The compound has a molecular weight of 174.19 g/mol . It is slightly soluble in chloroform and methanol , which may influence its absorption and distribution. The compound’s pKa is predicted to be 3.96±0.40 , which could affect its ionization state and hence its absorption and distribution.
Result of Action
It is known to react with active methylene nitriles to form 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives , which could have potential applications in drug development.
Action Environment
It is known that the compound has a melting point of 108-111°c and a boiling point of 2649±350 °C . These properties could potentially influence the compound’s stability under different environmental conditions.
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2)10-3-5(4-11-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUUBCBLTSCBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570246 | |
Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162635-09-8 | |
Record name | 2,2-Dimethyl-1,3-dioxane-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30570246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.